4-[Bis(2-chloroethyl)amino]phenolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Bis(2-chloroethyl)amino]phenolhydrochloride is a chemical compound known for its significant applications in the field of medicinal chemistry. It is a derivative of nitrogen mustard, which is a class of compounds known for their alkylating properties. These compounds are primarily used in chemotherapy due to their ability to interfere with the growth of cancer cells by damaging their DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(2-chloroethyl)amino]phenolhydrochloride typically involves the reaction of phenol with bis(2-chloroethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the optimal yield of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure the consistency of the final product. The industrial production methods also focus on minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[Bis(2-chloroethyl)amino]phenolhydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups. These products have diverse applications in medicinal chemistry and other fields .
Scientific Research Applications
4-[Bis(2-chloroethyl)amino]phenolhydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a tool for biological research.
Medicine: Primarily used in chemotherapy for the treatment of various cancers due to its DNA-damaging properties.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-[Bis(2-chloroethyl)amino]phenolhydrochloride involves the alkylation of DNA. The compound forms covalent bonds with the DNA strands, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in the inhibition of cell division and ultimately cell death. The primary molecular targets are the guanine bases in the DNA, which are particularly susceptible to alkylation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[Bis(2-chloroethyl)amino]phenolhydrochloride include other nitrogen mustards such as:
- Chlorambucil
- Melphalan
- Cyclophosphamide
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which imparts unique reactivity and selectivity. This compound has been found to have distinct pharmacokinetic properties and a different spectrum of activity against various cancer types .
Properties
CAS No. |
1457-06-3 |
---|---|
Molecular Formula |
C10H14Cl3NO |
Molecular Weight |
270.6 g/mol |
IUPAC Name |
4-[bis(2-chloroethyl)amino]phenol;hydrochloride |
InChI |
InChI=1S/C10H13Cl2NO.ClH/c11-5-7-13(8-6-12)9-1-3-10(14)4-2-9;/h1-4,14H,5-8H2;1H |
InChI Key |
UPXUWBSGNUJRSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(CCCl)CCCl)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.